molecular formula C14H17BO4 B8119401 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3h)-one

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3h)-one

Cat. No.: B8119401
M. Wt: 260.10 g/mol
InChI Key: PDPLTUBSQYGFAO-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3h)-one is an organic compound that features a boronic ester group attached to an isobenzofuranone structure. This compound is of interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3h)-one typically involves the reaction of isobenzofuranone with a boronic ester precursor. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3h)-one undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group yields boronic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3h)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3h)-one exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and probes. Additionally, the compound’s reactivity with transition metals facilitates its use in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar in structure but with a phenyl group instead of an isobenzofuranone.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of an isobenzofuranone.

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3h)-one is unique due to its isobenzofuranone structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BO4/c1-13(2)14(3,4)19-15(18-13)11-7-5-6-9-10(11)8-17-12(9)16/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPLTUBSQYGFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3COC(=O)C3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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